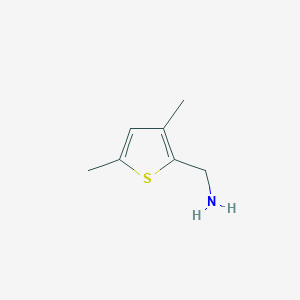

(3,5-Dimethylthiophen-2-yl)methanamine

Description

(3,5-Dimethylthiophen-2-yl)methanamine is a substituted methanamine derivative featuring a thiophene ring with methyl groups at the 3- and 5-positions. The thiophene ring, a sulfur-containing heterocycle, confers unique electronic and steric properties, while the methanamine (-CH2NH2) group enables reactivity in pharmacological and synthetic applications.

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

(3,5-dimethylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C7H11NS/c1-5-3-6(2)9-7(5)4-8/h3H,4,8H2,1-2H3 |

InChI Key |

GLDFCMBXYYLTEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylthiophen-2-yl)methanamine typically involves the alkylation of thiophene derivatives. One common method includes the reaction of 3,5-dimethylthiophene with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of (3,5-Dimethylthiophen-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanamine group to a primary amine.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(3,5-Dimethylthiophen-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,5-Dimethylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The sulfur atom in the thiophene ring can also participate in various biochemical pathways, potentially affecting enzyme function and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Methanamine Derivatives

a. 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Features a thiophene ring linked to a propanol chain with a methylamino group.

- Key Differences : The hydroxyl group and longer alkyl chain alter polarity and hydrogen-bonding capacity compared to the dimethylthiophene-methanamine structure.

- Applications : Used in synthetic intermediates for pharmaceuticals, particularly in naphthol-containing compounds .

b. 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol

- Structure: Combines a thiophene ring, a propyl chain with methylamino, and a naphthalenol moiety.

Substituted Benzene Methanamine Derivatives

a. (2,4,6-Trimethoxyphenyl)methanamine

- Structure : A benzene ring with three methoxy groups and a methanamine substituent.

- Key Differences : The electron-rich methoxy groups enhance stability but reduce reactivity compared to thiophene-based analogs.

- Safety Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage). Requires gloves and protective clothing during handling .

b. [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine

Heterocyclic Methanamine Derivatives

a. N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

- Structure : Combines a benzimidazole ring (N-containing heterocycle) with a chlorophenyl-methanamine group.

- Key Differences : The benzimidazole moiety enables DNA intercalation or enzyme inhibition, suggesting antiparasitic or antifungal activity. Tested for effects on wheat germination .

b. 4-Amino-3,5-dicyanopyridines

- Structure: Pyridine core with amino and cyano substituents.

- Key Differences: The dicyano-pyridine framework enhances π-stacking and hydrogen-bonding capabilities, making it a potent adenosine receptor ligand .

Comparative Data Table

Research Findings and Trends

- Synthetic Pathways : Thiophene-based methanamines (e.g., ) are often synthesized via nucleophilic substitution or condensation reactions using sulfur-containing precursors. Benzene analogs (e.g., ) may involve Friedel-Crafts alkylation or palladium-catalyzed coupling .

- Biological Activity : Thiophene derivatives show promise in central nervous system (CNS) targeting due to sulfur’s lipophilicity, while benzimidazole analogs exhibit agricultural bioactivity .

- Safety : Substituted benzene methanamines (e.g., 2,4,6-trimethoxyphenyl derivative) require stringent safety protocols compared to thiophene-based compounds, likely due to methoxy-related toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.